molecular formula C8H5Br2F3O B6257334 4-bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene CAS No. 955946-10-8

4-bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene

Cat. No.: B6257334
CAS No.: 955946-10-8
M. Wt: 333.9
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Description

4-Bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with bromine, bromomethyl, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(bromomethyl)-2-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding a simpler benzene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

4-Bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly for compounds that require specific halogenation patterns.

    Industry: Utilized in the production of materials with unique properties, such as polymers and coatings that require specific functional groups for performance enhancement.

Mechanism of Action

The mechanism of action of 4-bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atoms can participate in halogen bonding, influencing molecular recognition and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the bromomethyl group.

    1-Bromo-4-(trifluoromethylthio)benzene: Contains a trifluoromethylthio group instead of a trifluoromethoxy group.

    4-Bromo-1-(trifluoromethyl)benzene: Similar structure but lacks the bromomethyl group.

Uniqueness

4-Bromo-1-(bromomethyl)-2-(trifluoromethoxy)benzene is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical reactivity and physical properties

Properties

CAS No.

955946-10-8

Molecular Formula

C8H5Br2F3O

Molecular Weight

333.9

Purity

95

Origin of Product

United States

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